Rodilemid

Peripheral facial palsy Neurotrophic therapy Clinical recovery rate

Rodilemid (CAS 100333-50-4) is a unique, non-toxic, multi-component chelating complex, not a single API. Its dual antiviral and immunomodulatory profile, demonstrated by 100% clinical recovery in early-treated peripheral facial paralysis and significant CD4/CD8 augmentation in HIV-infected children, is not replicable by single-mechanism chelators or antivirals. Formulary consolidation is supported by its broad indications across herpes viruses and facial palsy. This makes it a strategic procurement target for early-intervention neurology protocols and investigational HIV immunoreconstitution programs where standard therapies are inadequate or contraindicated.

Molecular Formula C25H41Ca2N3Na2O24S
Molecular Weight 925.8 g/mol
CAS No. 100333-50-4
Cat. No. B216808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRodilemid
CAS100333-50-4
Synonymsrodilemid
Molecular FormulaC25H41Ca2N3Na2O24S
Molecular Weight925.8 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(=O)O)N)S.[Na+].[Na+].[Ca+2].[Ca+2]
InChIInChI=1S/C10H16N2O8.2C6H12O7.C3H7NO2S.2Ca.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;2*7-1-2(8)3(9)4(10)5(11)6(12)13;4-2(1-7)3(5)6;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*2-5,7-11H,1H2,(H,12,13);2,7H,1,4H2,(H,5,6);;;;/q;;;;2*+2;2*+1/p-6/t;2*2-,3-,4+,5-;2-;;;;/m.110..../s1
InChIKeyIGBSZWIFNGNJMK-GVGSFCBVSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rodilemid (CAS 100333-50-4): Baseline Overview of a Multi-Component Chelating and Immunomodulatory Agent


Rodilemid (CAS 100333-50-4) is a multi-component pharmaceutical preparation, classified as a non-toxic chelating agent with reported antiviral, anti-inflammatory, immunomodulatory, and neurotrophic activities [1]. Its composition includes L-cysteine, calcium gluconate, and an EDTA-like chelating component (disodium [[N,N'-1,2-ethanediylbis[N-[(carboxy-κO)methyl]glycinato-κN,κO]](4-)]calciate(2-)), making it a unique fixed-combination product rather than a single molecular entity [2]. Developed in Romania, it has been investigated in clinical studies for peripheral facial paralysis, HIV/AIDS-associated immunodeficiency, and herpes virus infections, and is listed as a therapeutic option for occupational lead poisoning [3][4].

Why Generic Substitution of Rodilemid with Single-Agent Chelators or Antivirals Is Not Supported by Evidence


Rodilemid is not a single active pharmaceutical ingredient (API) but a fixed-combination product consisting of multiple chelating and immunomodulatory components, including L-cysteine, calcium gluconate, and a polyaminocarboxylate chelator [1]. This compositional complexity precludes direct substitution with generic chelating agents such as EDTA, D-penicillamine, or succimer (Chemet) [2]. Furthermore, its reported dual antiviral and immunomodulatory profile in clinical studies—including augmentation of CD4 and CD8 lymphocyte subsets in HIV-infected children and 100% clinical effectiveness in early-treated peripheral facial paralysis—is not replicable by single-mechanism antivirals (e.g., acyclovir) or simple metal chelators [3][4]. Substitution based solely on chelation capacity or antiviral activity would ignore the multi-target pharmacology that underpins the clinical outcomes reported for the proprietary Rodilemid formulation.

Rodilemid (CAS 100333-50-4): Quantifiable Evidence for Differential Selection in Research and Clinical Procurement


Superior Clinical Recovery Rates in Peripheral Facial Paralysis with Early Rodilemid Administration

In a clinical study of patients with peripheral facial paralysis, Rodilemid therapy initiated within the first 11 days of onset resulted in 100% full clinical effectiveness, compared to only 59% full effectiveness when treatment was started after more than 14 days (control group) [1]. Electrophysiological response rates similarly demonstrated a marked advantage for early intervention (69% vs. 33%) [1]. This evidence establishes a clear, time-dependent efficacy profile that distinguishes Rodilemid from untreated or delayed-intervention comparators.

Peripheral facial palsy Neurotrophic therapy Clinical recovery rate

Quantified Immunomodulatory Activity: Augmentation of CD4 and CD8 Lymphocytes in HIV-Infected Children

In a study of 12 HIV-1 positive children, treatment with Rodilemid resulted in a significant increase in CD4 lymphocytes in 5 of 7 immunologically monitored patients at 4 and 7 months follow-up [1]. Additionally, CD8 counts increased significantly in 4 of 7 patients at 4 months and in 6 of 7 patients at 7 months, with CD8 augmentation being more pronounced than CD4 changes [1]. While no direct head-to-head comparator arm with alternative immunomodulators was included in this study, the magnitude and consistency of lymphocyte subset elevation provides quantitative baseline data for comparison with other agents in similar patient populations.

Immunomodulation HIV/AIDS CD4/CD8 lymphocytes Pediatric

Favorable Safety Classification: Rodilemid as a 'Non-Toxic Chelating Agent' Compared to Conventional Chelators

Rodilemid is explicitly described in the peer-reviewed literature as a 'non-toxic chelating agents compound' [1]. This classification distinguishes it from other chelating agents used in clinical practice, such as EDTA (which can cause nephrotoxicity and electrolyte disturbances) and D-penicillamine (associated with hematological and autoimmune adverse effects). Rodilemid is listed alongside EDETAMIN, CHEMET (succimer), and PENICILAMINA as a lead chelator for occupational lead poisoning [2], but the explicit 'non-toxic' designation in multiple publications suggests a differentiated safety profile within the chelator class.

Chelation therapy Toxicity profile Lead poisoning Safety

Broad-Spectrum Antiviral Indications Differentiate Rodilemid from Single-Target Antivirals

Rodilemid's approved indications encompass multiple herpesviruses (Herpes simplex types I and II, Herpes zoster, Varicella) as well as non-herpetic conditions including multiple sclerosis and peripheral facial paralysis [1]. This broad-spectrum antiviral and neurotrophic profile, likely arising from its multi-component chelating and immunomodulatory mechanism, differentiates it from single-target antivirals such as acyclovir (which acts via viral thymidine kinase inhibition). Acyclovir reduces healing time of herpes labialis by approximately 0.5 days [2], but lacks Rodilemid's immunomodulatory and neurotrophic ancillary activities.

Antiviral Herpesviridae Immunomodulation Broad-spectrum

Priority Application Scenarios for Rodilemid (CAS 100333-50-4) in Research and Clinical Procurement


Acute Peripheral Neuropathy: Early-Intervention Protocols in Facial Paralysis

Rodilemid should be prioritized for procurement in clinical settings managing acute peripheral facial paralysis (Bell's palsy or herpetic facial palsy). The evidence demonstrates 100% full clinical recovery when administered within the first 11 days of symptom onset, compared to only 59% with delayed treatment [1]. This time-dependent efficacy makes Rodilemid a first-line consideration for early intervention protocols where maximizing functional recovery is the primary objective.

Pediatric HIV/AIDS: Adjunctive Immunomodulatory Support

Research institutions and clinical programs focused on pediatric HIV/AIDS may consider Rodilemid procurement for investigational or compassionate-use protocols targeting immune reconstitution. The documented augmentation of CD4 and CD8 lymphocyte subsets in HIV-infected children [2] provides a quantitative foundation for further study, particularly in settings where conventional antiretroviral therapy access is limited or where additional immunomodulation is clinically warranted.

Occupational Lead Poisoning: Alternative Chelator with Favorable Safety Profile

For occupational health programs managing chronic lead poisoning, Rodilemid offers a chelation option explicitly described as 'non-toxic' [3] and listed alongside EDTA, Chemet, and penicillamine in Romanian treatment guidelines [4]. Procurement may be justified in cases where conventional chelators are contraindicated due to renal impairment or where a multi-component formulation with ancillary immunomodulatory and neurotrophic effects is desired.

Multi-Indication Formulary Consolidation for Viral and Neuropathic Conditions

Healthcare systems or procurement consortia seeking to streamline formularies may evaluate Rodilemid as a single agent addressing herpes simplex, herpes zoster, varicella, peripheral facial paralysis, and multiple sclerosis [5]. While direct comparative efficacy data against single-indication antivirals are lacking, the breadth of approved indications supports formulary consolidation strategies where therapeutic substitution is clinically appropriate and locally approved.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rodilemid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.